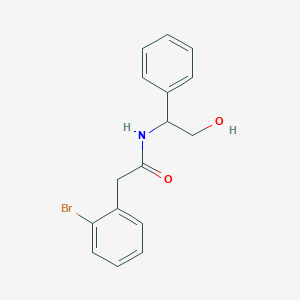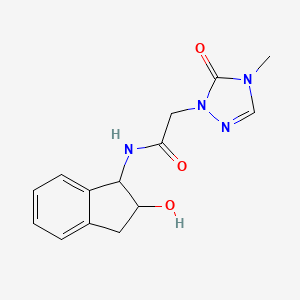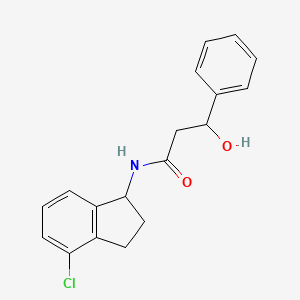![molecular formula C17H20ClN3O2 B6637738 3-(4-chlorophenyl)-3-hydroxy-1-[2-(1H-imidazol-2-yl)piperidin-1-yl]propan-1-one](/img/structure/B6637738.png)
3-(4-chlorophenyl)-3-hydroxy-1-[2-(1H-imidazol-2-yl)piperidin-1-yl]propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chlorophenyl)-3-hydroxy-1-[2-(1H-imidazol-2-yl)piperidin-1-yl]propan-1-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as "CPHP" and is a derivative of the widely used antifungal drug ketoconazole. CPHP has been found to have unique properties that make it a valuable tool in various areas of scientific research.
作用機序
CPHP works by inhibiting the activity of enzymes that are involved in the synthesis of certain hormones and other molecules in the body. This inhibition leads to a decrease in the levels of these molecules, which can have various effects on the body depending on the specific molecule being targeted.
Biochemical and Physiological Effects:
CPHP has been found to have a variety of biochemical and physiological effects, including the inhibition of the growth of cancer cells, the reduction of inflammation, and the modulation of the immune system. These effects make CPHP a valuable tool in the study of various diseases and the development of new treatments.
実験室実験の利点と制限
One of the main advantages of using CPHP in lab experiments is its specificity. CPHP targets a specific enzyme or molecule, which allows researchers to study the effects of inhibiting that specific target. However, one of the limitations of using CPHP is its potential toxicity. CPHP has been found to be toxic at high doses, which can limit its use in certain experiments.
将来の方向性
There are many potential future directions for the use of CPHP in scientific research. One area of interest is the development of new drugs that target the same enzymes or molecules as CPHP but with less toxicity. Another potential direction is the study of the effects of CPHP on different types of cancer cells and the development of new cancer treatments. Additionally, CPHP could be used to study the role of specific hormones and other molecules in various physiological processes.
合成法
CPHP can be synthesized using a variety of methods, including the reaction of ketoconazole with 4-chlorobenzaldehyde and 1-(2-aminoethyl)piperidine. The resulting compound is then subjected to various purification methods to obtain pure CPHP. The synthesis of CPHP is a complex process that requires specialized knowledge and equipment.
科学的研究の応用
CPHP has been used in a variety of scientific research applications, including studies on the central nervous system, cardiovascular system, and immune system. It has been found to have potential applications in the treatment of various diseases, including cancer and Alzheimer's disease. CPHP has also been used as a tool to study the mechanism of action of various drugs and to develop new drugs.
特性
IUPAC Name |
3-(4-chlorophenyl)-3-hydroxy-1-[2-(1H-imidazol-2-yl)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O2/c18-13-6-4-12(5-7-13)15(22)11-16(23)21-10-2-1-3-14(21)17-19-8-9-20-17/h4-9,14-15,22H,1-3,10-11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXNMRZLIFZOQQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=NC=CN2)C(=O)CC(C3=CC=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-3-hydroxy-1-[2-(1H-imidazol-2-yl)piperidin-1-yl]propan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(2,5-Difluorophenyl)-1-(imidazo[1,2-a]pyrazin-3-ylmethyl)pyrrolidin-3-ol](/img/structure/B6637665.png)

![1-[1-(2-Cyclopropylethylsulfonyl)piperidin-4-yl]ethanol](/img/structure/B6637688.png)

![2-(1-hydroxycyclohexyl)-1-[2-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]ethanone](/img/structure/B6637698.png)
![N-[2-hydroxy-1-(3,4,5-trifluorophenyl)ethyl]acetamide](/img/structure/B6637699.png)

![[1-[(1-Phenyl-1,2,4-triazol-3-yl)methylamino]-2,3-dihydroinden-1-yl]methanol](/img/structure/B6637704.png)

![3-[(8-Tricyclo[5.2.1.02,6]decanylamino)methyl]thiolan-3-ol](/img/structure/B6637716.png)
![N-(2-cyanoethyl)-3-[2-(2,5-difluorophenyl)-4-hydroxypyrrolidin-1-yl]-N-methylpropanamide](/img/structure/B6637732.png)


![2-hydroxy-N-[(2-imidazol-1-ylphenyl)methyl]-2-methylpentanamide](/img/structure/B6637779.png)